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molecular formula C7H4FIO B1344340 2-Fluoro-3-iodobenzaldehyde CAS No. 146137-83-9

2-Fluoro-3-iodobenzaldehyde

Cat. No. B1344340
M. Wt: 250.01 g/mol
InChI Key: PJINTMYHQOGFTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08450341B2

Procedure details

Manganese (IV) oxide (15.40 g, 177 mmol) was added portionwise to a stirred solution of (2-fluoro-3-iodophenyl)methanol (preparation 22c, 4.03 g, 16 mmol) in dichloromethane (140 mL) and the mixture was stirred at 50° C. After 3 hours, the mixture was filtered through Celite® and the solvent was evaporated to give the title compound (2.10 g, 53%) as a white solid.
Quantity
4.03 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
15.4 g
Type
catalyst
Reaction Step One
Yield
53%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([I:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:9][OH:10]>ClCCl.[O-2].[Mn+4].[O-2]>[F:1][C:2]1[C:7]([I:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH:9]=[O:10] |f:2.3.4|

Inputs

Step One
Name
Quantity
4.03 g
Type
reactant
Smiles
FC1=C(C=CC=C1I)CO
Name
Quantity
140 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
15.4 g
Type
catalyst
Smiles
[O-2].[Mn+4].[O-2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered through Celite®
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=C(C=O)C=CC=C1I
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 52.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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